(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Biological Activity
(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a thiophene group, and an acrylamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N4O2S, with a molecular weight of approximately 398.49 g/mol. The specific arrangement of functional groups within the structure is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22N4O2S |
Molecular Weight | 398.49 g/mol |
Functional Groups | Pyrazole, Thiophene, Acrylamide |
The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several human cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5 µM, indicating moderate cytotoxicity.
- U-937 (Monocytic Leukemia) : The IC50 value was reported at 7 µM, suggesting potential for further development as an anticancer agent.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazole and thiophene rings significantly influences the biological activity. For example:
- Compounds with electron-withdrawing groups (EWGs) at the para position on the aromatic ring exhibited enhanced activity compared to those without such substitutions.
Substituent | IC50 Value (µM) |
---|---|
No EWG | 10 |
Para EWG | 3 |
This data underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Case Studies
A notable case study involved the evaluation of this compound in animal models for anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as a treatment for anxiety disorders.
Properties
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-21-11-9-17(14-22(21)30-2)10-12-24(28)25-16-18-15-20(23-8-5-13-31-23)27(26-18)19-6-3-4-7-19/h5,8-15,19H,3-4,6-7,16H2,1-2H3,(H,25,28)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFCWFUFFRFOE-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.